molecular formula C13H19NO2 B13372841 N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide

N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide

Cat. No.: B13372841
M. Wt: 221.29 g/mol
InChI Key: VFUGPROCXBYJOD-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide is an organic compound with a complex structure that includes a hydroxymethyl group, a propyl chain, and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with 1-(hydroxymethyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve crystallization or distillation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-methylphenyl)acetic acid.

    Reduction: Formation of N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)amine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide can be compared with other similar compounds such as:

    N-(2-methylphenyl)acetamide: Lacks the hydroxymethyl and propyl groups, resulting in different chemical properties and reactivity.

    N-[1-(hydroxymethyl)propyl]acetamide: Lacks the methylphenyl group, leading to different biological activity and applications.

    2-(2-methylphenyl)acetic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-3-12(9-15)14-13(16)8-11-7-5-4-6-10(11)2/h4-7,12,15H,3,8-9H2,1-2H3,(H,14,16)

InChI Key

VFUGPROCXBYJOD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)CC1=CC=CC=C1C

Origin of Product

United States

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